molecular formula C14H8BrClO3 B2760199 2-Bromo-4-formylphenyl 4-chlorobenzoate CAS No. 944681-76-9

2-Bromo-4-formylphenyl 4-chlorobenzoate

Cat. No.: B2760199
CAS No.: 944681-76-9
M. Wt: 339.57
InChI Key: WREJTLDPPCTXHQ-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-chlorobenzoate: is an organic compound with the molecular formula C14H8BrClO3 and a molecular weight of 339.57 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a chlorobenzoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formylphenyl 4-chlorobenzoate typically involves the following steps:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the formylated bromophenyl compound with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-4-formylphenyl 4-chlorobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-Bromo-4-hydroxymethylphenyl 4-chlorobenzoate.

    Oxidation: Formation of 2-Bromo-4-carboxyphenyl 4-chlorobenzoate.

Scientific Research Applications

2-Bromo-4-formylphenyl 4-chlorobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylphenyl 4-chlorobenzoate involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In reduction and oxidation reactions, the formyl group undergoes transformation to hydroxymethyl or carboxyl groups, respectively, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-formylphenyl 2-chlorobenzoate
  • 2-Bromo-4-formylphenyl 4-fluorobenzoate
  • 2-Bromo-4-formylphenyl 4-methylbenzoate

Uniqueness

2-Bromo-4-formylphenyl 4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and enable diverse chemical transformations. The formyl group further enhances its versatility as an intermediate in organic synthesis.

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClO3/c15-12-7-9(8-17)1-6-13(12)19-14(18)10-2-4-11(16)5-3-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJTLDPPCTXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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